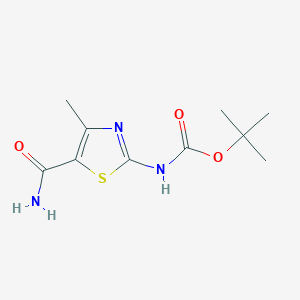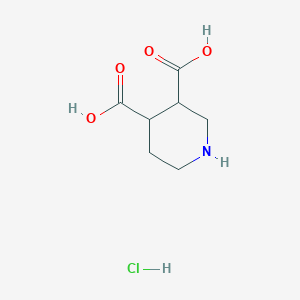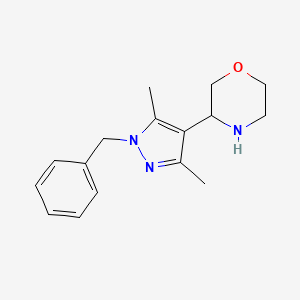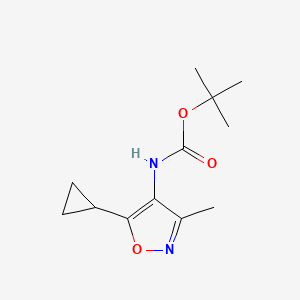
2-溴-4-甲氧基苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1774893-42-3 . It has a molecular weight of 238.51 .
Molecular Structure Analysis
The linear formula of 2-Bromo-4-methoxyaniline hydrochloride is C7H9BrClNO . The InChI code is 1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H .科学研究应用
ALK抑制剂的合成
2-溴-4-甲氧基苯胺盐酸盐: 用于合成3,5-二氨基-1,2,4-三唑脲,它们是强效的间变性淋巴瘤激酶(ALK)抑制剂 。ALK在某些类型癌症的研究中意义重大,抑制剂可用于靶向癌症治疗。
Rho激酶抑制剂的开发
该化合物是合成色满-3-酰胺的试剂,色满-3-酰胺是强效的Rho激酶抑制剂 。Rho激酶在各种细胞功能中发挥作用,它们的抑制剂在治疗心血管疾病、勃起功能障碍和青光眼方面具有潜在的治疗应用。
材料安全和处理研究
该化合物的安全数据表 (MSDS) 和处理程序对于研究安全实验室操作和化学品管理至关重要 。这些信息对于使用危险材料的研究人员至关重要。
分子性质研究
2-溴-4-甲氧基苯胺盐酸盐 (C7H9BrClNO, MW: 238.51) 的分子量和结构是研究理解分子间相互作用和分子设计的重要课题 .
作用机制
Please consult with a professional chemist or a trusted source for more specific information about this compound. If you’re conducting research involving this compound, please ensure that you’re following all relevant safety protocols. It’s also important to note that the properties of a compound can be influenced by factors such as its purity, the pH of the environment, temperature, and the presence of other chemicals .
生化分析
Biochemical Properties
2-Bromo-4-methoxyaniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating specific biochemical transformations. For example, it can be used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
2-Bromo-4-methoxyaniline hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is often studied in vitro using cultured cells. For instance, it has been used as a reagent in the synthesis of compounds that inhibit specific kinases, which are essential for cell signaling and regulation . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-methoxyaniline hydrochloride involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been used in the synthesis of ALK inhibitors, which target the ALK enzyme and inhibit its activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methoxyaniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It is essential to monitor the compound’s stability to ensure consistent results in biochemical assays. Long-term effects on cellular function can also be observed in in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methoxyaniline hydrochloride can vary with different dosages in animal models. Studies have shown that the compound’s efficacy and toxicity are dose-dependent. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and optimizing its use in preclinical studies .
Metabolic Pathways
2-Bromo-4-methoxyaniline hydrochloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Studying these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-Bromo-4-methoxyaniline hydrochloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
2-Bromo-4-methoxyaniline hydrochloride’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studying its subcellular localization provides insights into its mode of action and potential therapeutic applications .
属性
IUPAC Name |
2-bromo-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGCYSNWCTMLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)





![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)




